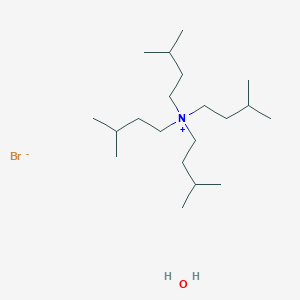
Tetrakis(3-methylbutyl)azanium;bromide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is a chemical compound with the molecular formula C16H36BrN·H2O. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylbutyl)azanium;bromide;hydrate typically involves the reaction of 3-methylbutylamine with a brominating agent. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
3-methylbutylamine+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(3-methylbutyl)azanium;bromide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Corresponding oxides and water.
Reduction: Amines and hydrogen gas.
Substitution: Substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Tetrakis(3-methylbutyl)azanium;bromide;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles.
Mecanismo De Acción
The mechanism of action of Tetrakis(3-methylbutyl)azanium;bromide;hydrate involves its interaction with cell membranes and proteins. The positively charged nitrogen atom interacts with negatively charged sites on cell membranes, altering their permeability. This interaction can affect various cellular processes, including ion transport and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Tetrakis(ethyl)ammonium bromide
- Tetrakis(butyl)ammonium bromide
Uniqueness
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and phase transfer catalyst compared to its analogs.
Propiedades
Número CAS |
37451-69-7 |
|---|---|
Fórmula molecular |
C20H46BrNO |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
tetrakis(3-methylbutyl)azanium;bromide;hydrate |
InChI |
InChI=1S/C20H44N.BrH.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1 |
Clave InChI |
RGURRJSOYGOQPR-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


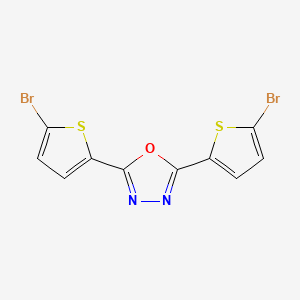


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

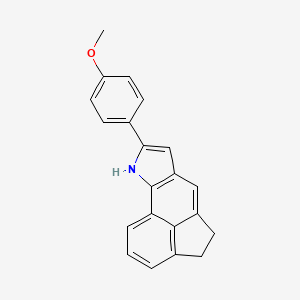
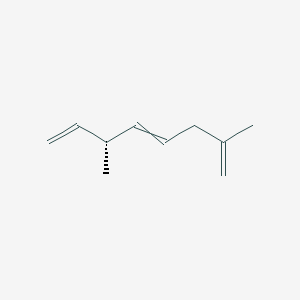
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
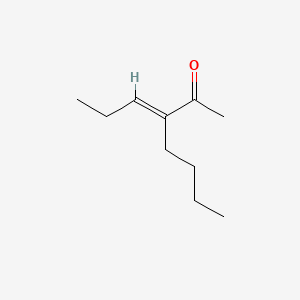
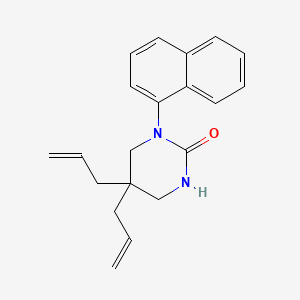
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)

![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)

